3-(Trifluoromethylthio)phenylacetic acid

Solid-state characterization Process chemistry Formulation science

Researchers often face batch inconsistency when sourcing phenylacetic acid isomers. 3-(Trifluoromethylthio)phenylacetic acid (CAS 239080-04-7) offers guaranteed meta-substitution with specific mp 53-55°C and logP 2.93-3.58, ensuring reproducible SAR and synthetic outcomes. • Meta-isomer for optimal Pd-catalyzed coupling reactivity • Consistent purity ≥97% for kilo-scale handling • Validated for agrochemical intermediate synthesis

Molecular Formula C9H7F3O2S
Molecular Weight 236.21 g/mol
CAS No. 239080-04-7
Cat. No. B1350625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethylthio)phenylacetic acid
CAS239080-04-7
Molecular FormulaC9H7F3O2S
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SC(F)(F)F)CC(=O)O
InChIInChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyFSTITWGTGMPLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethylthio)phenylacetic Acid – Physicochemical Profile


3-(Trifluoromethylthio)phenylacetic acid (CAS 239080-04-7) is an organofluorine compound belonging to the substituted phenylacetic acid class, characterized by a trifluoromethylthio (-SCF₃) group at the meta-position of the phenyl ring . It is a white to light yellow solid with a molecular weight of 236.21 g/mol and is typically supplied at ≥97% purity . The -SCF₃ moiety confers distinct electronic and lipophilic properties that are valuable in medicinal chemistry and agrochemical intermediate design [1].

3-(Trifluoromethylthio)phenylacetic Acid – Isomer-Specific Properties


Positional isomers of (trifluoromethylthio)phenylacetic acid exhibit markedly different physicochemical properties and, by inference, biological and synthetic behavior. The meta-substituted 3-isomer possesses a distinct melting point range (53–55 °C ) and calculated logP (2.93–3.58 ), which diverge from those of the 4-isomer (mp 114–118 °C ) and the 2-isomer. Such differences directly impact solid-state stability, solubility in organic media, and compatibility with specific reaction conditions . Consequently, substituting one isomer for another without revalidation of synthetic protocols or formulation parameters can lead to unexpected outcomes in both research and production settings.

3-(Trifluoromethylthio)phenylacetic Acid – Comparative Evidence


Melting Point Difference and Handling

The 3-(trifluoromethylthio)phenylacetic acid isomer exhibits a melting point of 53–55 °C , whereas the 4-isomer melts at 114–118 °C . This 61–63 °C difference in melting point directly influences the compound's solid-state handling, storage requirements, and compatibility with certain formulation processes. Lower-melting solids may offer advantages in solvent-free reactions or melt-based processing, while higher-melting analogs may be preferred for long-term ambient storage stability.

Solid-state characterization Process chemistry Formulation science

Lipophilicity and Membrane Permeability

The calculated logP of 3-(trifluoromethylthio)phenylacetic acid ranges from 2.93 to 3.58 [1], significantly higher than the logP of the corresponding CF3 analog, 3-(trifluoromethyl)phenylacetic acid, which is approximately 2.5 (estimated via consensus models) [2]. This 0.4–1.1 log unit increase translates to a roughly 2.5–12.6-fold higher partition coefficient in octanol/water, indicating markedly enhanced lipophilicity. The -SCF₃ group is recognized as one of the most lipophilic substituents in medicinal chemistry [3], and this property can improve cell membrane permeability and potentially enhance oral bioavailability in drug candidates.

Drug design ADME prediction Medicinal chemistry

Meta-Substitution: Synthetic Versatility

The 3-position (meta) of the phenylacetic acid scaffold presents a different steric environment and electronic influence compared to the 2- (ortho) and 4- (para) isomers. In palladium-catalyzed cross-coupling reactions, the meta-substituted arylacetic acid typically exhibits reduced steric hindrance relative to the ortho-isomer while avoiding the direct resonance effects that can modulate reactivity at the para-position [1]. While direct kinetic data for 3-(trifluoromethylthio)phenylacetic acid itself are not available in the public domain, class-level studies on substituted phenylacetic acids indicate that the meta-substitution pattern can enhance reaction yields in Suzuki-Miyaura and Buchwald-Hartwig couplings by 5–15% compared to ortho-substituted analogs due to decreased steric congestion . This positional advantage is particularly relevant when the compound serves as a building block for more complex molecular architectures.

Organic synthesis Cross-coupling reactions Structure-activity relationships

Purity Benchmarking

The 3-(trifluoromethylthio)phenylacetic acid product from major suppliers such as Thermo Scientific is offered at 97% purity , which is comparable to or exceeds the typical purity specifications of the 4-isomer (often 96% ) and the 2-isomer (95–98% ). Higher initial purity reduces the need for additional purification steps prior to use, saving time and resources in both research and production environments. While these purity differences are modest, they can be significant when the compound is used in sensitive catalytic reactions or in the preparation of high-value pharmaceutical intermediates where trace impurities can poison catalysts or produce undesired byproducts.

Chemical procurement Quality control Reproducibility

Metabolic Stability Advantage of SCF₃

Although direct metabolic stability data for 3-(trifluoromethylthio)phenylacetic acid itself are not published, the trifluoromethylthio (-SCF₃) group is well-established in the literature to significantly enhance metabolic stability relative to the trifluoromethyl (-CF₃) group [1]. In a study of fluorinated substituents, the -SCF₃ moiety reduced oxidative metabolism in liver microsome assays by approximately 1.5–2× compared to the corresponding -CF₃-substituted compounds, attributed to the strong electron-withdrawing nature of the group that deactivates the aromatic ring toward cytochrome P450 oxidation [2]. This class-level advantage directly applies to 3-(trifluoromethylthio)phenylacetic acid and its derivatives, making it a strategically preferred building block for medicinal chemists aiming to improve the metabolic profile of drug candidates.

Drug metabolism Pharmacokinetics Bioisosterism

3-(Trifluoromethylthio)phenylacetic Acid – Application Scenarios


Medicinal Chemistry: Lipophilic Drug Design

Based on its elevated logP (2.93–3.58) relative to CF3 analogs and the class-level metabolic stability advantage of the -SCF₃ group [1], 3-(trifluoromethylthio)phenylacetic acid is a privileged building block for medicinal chemists targeting orally bioavailable drug candidates. The 3-isomer's specific logP range positions it favorably for crossing lipid bilayers while avoiding excessive lipophilicity that can lead to poor solubility or off-target binding . Procurement of this specific isomer ensures that SAR studies are conducted with a compound possessing validated physicochemical properties.

Agrochemical Intermediate Synthesis

Patents disclose the use of phenylacetic acid esters bearing -SCF₃ groups as intermediates for insecticides and miticides [2]. The 3-isomer's moderate melting point (53–55 °C) facilitates handling and weighing in kilogram-scale reactions, while the -SCF₃ group imparts the lipophilicity necessary for cuticular penetration in arthropod targets [3]. The meta-substitution pattern may also contribute to favorable field stability compared to more reactive ortho-substituted analogs.

Organic Synthesis: Cross-Coupling Building Block

The 3-position -SCF₃ group on the phenylacetic acid scaffold provides a balanced electronic profile suitable for a range of palladium-catalyzed transformations . Unlike the ortho-isomer, which can sterically hinder oxidative addition steps, the meta-isomer maintains good reactivity while offering a distinct vector for further functionalization [4]. This makes the compound a versatile intermediate for constructing diverse molecular libraries, particularly in academic and industrial research settings where synthetic efficiency is paramount.

Process Development: Route Scouting and Salt Selection

The 3-isomer's lower melting point (53–55 °C) compared to the 4-isomer (114–118 °C) may simplify certain processing steps, such as melt granulation or solvent-free reactions . Additionally, the carboxylic acid moiety allows for facile salt formation, and the specific physicochemical properties of the 3-isomer can influence crystallization behavior and final API particle size distribution . Procuring the correct isomer at the outset avoids costly reformulation later in development.

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